molecular formula C7H10N2O B13354165 (5-(Methylamino)pyridin-2-yl)methanol

(5-(Methylamino)pyridin-2-yl)methanol

Cat. No.: B13354165
M. Wt: 138.17 g/mol
InChI Key: YWOWSKFTCRMFOD-UHFFFAOYSA-N
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Description

(5-(Methylamino)pyridin-2-yl)methanol (CAS 2385326-09-8) is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It belongs to a class of pyridine derivatives known for their utility as key building blocks in medicinal chemistry and pharmaceutical research. Compounds featuring the (pyridin-2-yl)methanol scaffold have been identified as novel and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is a target in pain sensation and skin disorder research . As such, this reagent serves as a valuable intermediate for the synthesis and optimization of potential therapeutic agents. Its structure, characterized by both a methylamino group and a hydroxymethyl group on the pyridine ring, makes it a versatile synthon for further chemical functionalization. The product is supplied for research and further manufacturing use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

[5-(methylamino)pyridin-2-yl]methanol

InChI

InChI=1S/C7H10N2O/c1-8-6-2-3-7(5-10)9-4-6/h2-4,8,10H,5H2,1H3

InChI Key

YWOWSKFTCRMFOD-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C=C1)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Methylamino Pyridin 2 Yl Methanol and Its Analogs

Strategic Retrosynthesis of the Pyridine (B92270) Core Featuring Substituent Control

The retrosynthetic analysis of (5-(Methylamino)pyridin-2-yl)methanol begins with the disconnection of the principal functional groups to identify plausible precursors. A logical approach involves functional group interconversion (FGI) and C-N bond disconnection.

The primary alcohol of the target molecule can be traced back to the reduction of a more stable precursor, such as a methyl ester (I) or a carboxaldehyde. This ester functionality is advantageous for purification and stability. The methylamino group at the C5 position can be disconnected via a C-N bond cleavage, suggesting a precursor like 5-halopyridine or, more strategically, a 5-aminopyridine that can be methylated. Alternatively, it can be derived from the reduction of a nitro group, a common and effective strategy for introducing an amino functionality onto an aromatic ring.

This leads to a key intermediate, methyl 5-nitropyridine-2-carboxylate (II). The nitro group at C5 and the ester at C2 dictate the regiochemistry and provide electrophilic sites for subsequent reactions. This intermediate can be further disconnected through the construction of the pyridine ring itself. However, a more practical approach for substituent control involves starting with a pre-functionalized pyridine. A common and commercially available starting material for this strategy is 2-chloro-5-nitropyridine (B43025) (III). This precursor allows for the sequential and regioselective introduction of the required functional groups at the C2 and C5 positions.

Another retrosynthetic strategy involves building the pyridine ring from acyclic precursors using established named reactions like the Hantzsch or Guareschi-Thorpe syntheses. rsc.orgdrugfuture.comwikipedia.orgchemtube3d.com While powerful for creating the core, achieving the specific 2,5-substitution pattern of the target molecule from simple acyclic starting materials can be challenging and may lead to isomeric mixtures, making the functionalization of a pre-existing pyridine ring a more controlled and common approach.

Development and Optimization of Regioselective and Stereoselective Synthetic Pathways

The synthesis of this compound hinges on the precise and regioselective functionalization of the pyridine ring at the C2 and C5 positions. The electronic nature of the pyridine ring, being electron-deficient, inherently favors nucleophilic attack at the C2, C4, and C6 positions. nih.govnih.gov The presence of a strong electron-withdrawing group, such as a nitro group at C5, further activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the C2 position. nih.govepa.govwikipedia.org

A plausible forward synthesis, based on the retrosynthetic analysis, would start from 2-chloro-5-nitropyridine. The initial step would involve the introduction of the C2 hydroxymethyl precursor. This can be achieved through various methods, including palladium-catalyzed carbonylation to form an ester, followed by reduction.

The subsequent steps focus on modifying the C5 position. The nitro group is a versatile precursor to the desired methylamino group. A standard sequence involves:

Reduction of the nitro group: The nitro group on the pyridine ring can be selectively reduced to a primary amine using various reagents, such as hydrogen gas with a palladium catalyst (Pd/C), tin(II) chloride (SnCl2), or iron powder in acidic media. semanticscholar.org

N-methylation of the resulting amine: The primary amine can then be methylated. This step must be optimized to avoid over-methylation. Reductive amination with formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride (B8407120) is a common and controllable method.

The target molecule, this compound, is achiral. Therefore, stereoselectivity is not a concern for the synthesis of the parent compound. However, for the synthesis of chiral analogs where the benzylic proton is replaced by a substituent, stereoselective reduction of a precursor ketone would be critical. This could be achieved using chiral reducing agents such as those derived from boranes (e.g., CBS catalysts) to yield enantiomerically enriched products.

Exploration of Novel Catalytic and Non-Catalytic Routes to this compound

Both catalytic and non-catalytic methods are crucial in the multi-step synthesis of the target molecule.

Catalytic Routes:

Transition-metal catalysis plays a significant role in modern pyridine functionalization. nih.gov The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orglibretexts.org This method could be applied to a precursor such as methyl 5-bromopyridine-2-carboxylate, coupling it directly with methylamine. This approach offers high efficiency and functional group tolerance but requires careful selection of ligands and bases to achieve optimal yields. nih.govnih.govnih.govresearchgate.net

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd2(dba)3XantphosNaOtBuToluene80-11075-95
Pd(OAc)2BINAPCs2CO3Dioxane10070-90
PdCl2(dppf)(none)K3PO4t-BuOH10065-85
This table presents typical conditions for Buchwald-Hartwig amination on related aryl halide substrates.

Non-Catalytic Routes:

A robust non-catalytic pathway relies on Nucleophilic Aromatic Substitution (SNAr). Starting with an activated substrate like 2-chloro-5-nitropyridine, the C2-chloro group can be displaced by a cyanide nucleophile (e.g., NaCN), followed by hydrolysis to a carboxylic acid and subsequent esterification. The highly activated nitro-pyridine system makes this reaction feasible without a metal catalyst. researchgate.net

The final key steps in the non-catalytic sequence are reductions:

Nitro Group Reduction: The conversion of the 5-nitro group to the 5-amino group is typically achieved non-catalytically using reducing metals in acid (e.g., Fe/HCl, SnCl2/HCl) or catalytically with H2/Pd/C. semanticscholar.org

Ester Reduction: The reduction of the methyl ester at the C2 position to the primary alcohol is readily accomplished using powerful, non-catalytic hydride reagents. researchgate.net Lithium aluminium hydride (LiAlH4) in an ethereal solvent like THF is highly effective. Sodium borohydride (B1222165) (NaBH4) can also be used, sometimes requiring an additive like AlCl3 or performing the reaction in a protic solvent to increase its reducing power. researchgate.netrsc.org

Reducing AgentSolventConditionsComments
LiAlH4THF, Diethyl ether0 °C to RTHighly reactive; reduces most carbonyls.
NaBH4Methanol (B129727), Ethanol0 °C to RTMilder; selective for aldehydes/ketones, but can reduce activated esters.
NaBH4 / AlCl3Diglyme, THFRTEnhanced reactivity for reducing esters.
This table compares common reagents for the reduction of pyridine-2-carboxylic acid esters.

Scalability Considerations for Research-Scale Production

When transitioning a synthetic route from discovery to research-scale production (gram to multi-gram scale), several factors must be considered to ensure efficiency, safety, and practicality.

Route Selection: A linear synthesis starting from 2-chloro-5-nitropyridine is often preferred for scalability over convergent strategies that might require more complex starting materials or purification of intermediates. One-pot or telescoping sequences, where intermediates are not isolated, can significantly improve efficiency and reduce waste. For instance, the reduction of the nitro group followed by in-situ reductive amination to install the methyl group could be a viable one-pot procedure.

Reagent and Catalyst Cost: The cost of reagents becomes more significant on a larger scale. Palladium catalysts and complex phosphine (B1218219) ligands used in Buchwald-Hartwig aminations can be expensive. acs.org Therefore, a non-catalytic SNAr pathway might be more cost-effective if feasible, despite potentially requiring harsher conditions. Similarly, while effective, large quantities of LiAlH4 pose safety challenges due to its high reactivity with water. Using a safer alternative like sodium borohydride, perhaps with an activator, might be preferable.

Reaction Conditions and Work-up: Extreme temperatures or pressures are generally avoided in scalable syntheses. Reactions that proceed at or near ambient temperature are ideal. Purification methods are also a key consideration. Column chromatography, while common in discovery chemistry, is often impractical for large quantities. A scalable process should ideally yield a product that can be purified by crystallization or simple extraction.

Sustainability: Modern synthetic planning incorporates principles of green chemistry. Using less hazardous solvents, reducing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents where possible are important considerations. rsc.orgwikipedia.orgrsc.org For example, an advanced Guareschi-Thorpe synthesis using water as a solvent highlights a move toward more environmentally benign processes. rsc.org

Fundamental Chemical Reactivity and Transformative Chemistry of 5 Methylamino Pyridin 2 Yl Methanol

Investigation of Electrophilic and Nucleophilic Character of the Pyridine (B92270) Ring System

The pyridine ring is a π-deficient heterocycle, which generally renders it less reactive towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqlibretexts.org The nitrogen atom's electron-withdrawing inductive effect deactivates the ring. However, the presence of the methylamino group at the 5-position significantly modulates this reactivity. As an electron-donating group, the methylamino substituent activates the ring towards electrophilic attack through a resonance effect, directing incoming electrophiles to the ortho and para positions. In the case of (5-(Methylamino)pyridin-2-yl)methanol, this directing effect would favor substitution at the 4- and 6-positions.

Conversely, the inherent π-deficiency of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iqgalchimia.com The electron-donating nature of the methylamino group would, in this case, decrease the ring's electrophilicity, making nucleophilic substitution more challenging than in an unsubstituted or electron-deficiently substituted pyridine. thieme-connect.de Nevertheless, under forcing conditions or with highly reactive nucleophiles, substitution may still be possible. The classic Chichibabin reaction, for instance, demonstrates the amination of pyridine at the 2-position via a nucleophilic mechanism. wikipedia.org

The reactivity of aminopyridines with electrophiles such as halogens has been shown to result in either charge-transfer complexes or substitution products, depending on the specific reagents and conditions. acs.orgresearchgate.net

Reaction Pathways Involving the Methylamino Functional Group

The exocyclic methylamino group is a key site of reactivity in this compound. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. Consequently, it can readily undergo a variety of reactions typical of secondary amines.

One of the primary reactions is N-acylation. Studies on the acetylation of aminopyridines have shown that the reaction with acetic anhydride (B1165640) occurs directly at the exocyclic amino nitrogen for 2- and 3-aminopyridines. publish.csiro.au This suggests that this compound would react similarly to form the corresponding N-acetyl derivative.

N-alkylation is another expected reaction pathway. The nitrogen of the methylamino group can react with alkyl halides or other alkylating agents to form a tertiary amine. researchgate.net Furthermore, the methylamino group can participate in reactions with other electrophiles. For instance, electrophilic tropylation of aminopyridines has been reported to occur at the exocyclic nitrogen. researchgate.net

The basicity of the methylamino nitrogen is also a significant factor in its reactivity, influencing its protonation state and its ability to act as a nucleophile or participate in acid-catalyzed reactions.

Oxidation and Reduction Chemistry of the Primary Alcohol Moiety

The primary alcohol group at the 2-position of the pyridine ring is susceptible to a range of oxidation and reduction reactions characteristic of this functional group.

Oxidation:

The hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid. The extent of the oxidation can be controlled by the choice of the oxidizing agent.

Oxidizing AgentProduct
Pyridinium (B92312) chlorochromate (PCC)5-(Methylamino)picolinaldehyde
Pyridinium dichromate (PDC)5-(Methylamino)picolinaldehyde
Potassium permanganate (B83412) (KMnO₄)5-(Methylamino)picolinic acid
Chromium trioxide (CrO₃)5-(Methylamino)picolinic acid

Reduction:

While the primary alcohol is already in a reduced state, the corresponding aldehyde or carboxylic acid can be reduced back to the alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Studies on Cyclization and Annulation Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it an interesting substrate for intramolecular cyclization and annulation reactions to form fused heterocyclic systems.

One plausible cyclization pathway involves the conversion of the primary alcohol into a good leaving group, for example, by tosylation. Subsequent intramolecular nucleophilic attack by the nitrogen of the methylamino group could lead to the formation of a fused pyrido-oxazine derivative.

Alternatively, the molecule could react with bifunctional reagents to construct new rings. For instance, reaction with a phosgene (B1210022) equivalent could lead to a cyclic carbamate (B1207046) by involving both the amino and hydroxyl groups. The principles of cyclization reactions involving amino and hydroxyl functionalities on aromatic scaffolds are well-established and can be applied to predict the behavior of this compound. rsc.orgrsc.orgnih.gov

Detailed Mechanistic Elucidation of Key Transformations

The mechanisms of the reactions involving this compound are rooted in fundamental organic chemistry principles.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The stability of this intermediate dictates the regioselectivity of the substitution. The electron-donating methylamino group stabilizes the positive charge in the intermediates formed from attack at the 4- and 6-positions, making these the favored sites of substitution.

N-Acylation: The acetylation of the methylamino group is believed to occur via a direct nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent, followed by the departure of the leaving group. For aminopyridines, direct acylation at the exocyclic nitrogen is the predominant pathway. publish.csiro.au

Oxidation of the Alcohol: The mechanism of oxidation depends on the reagent used. For instance, with chromium-based oxidants like PCC, the reaction likely proceeds through the formation of a chromate (B82759) ester, followed by an E2-like elimination of a proton from the carbon bearing the oxygen and the departure of the reduced chromium species to yield the aldehyde.

Understanding these mechanistic pathways is crucial for predicting the outcome of reactions and for designing synthetic routes that utilize this compound as a building block.

No Publicly Available Research Found on the Coordination Chemistry and Catalytic Applications of this compound

Despite a comprehensive search of scientific literature and patent databases, no specific research has been found detailing the coordination chemistry, synthesis of metal complexes, or catalytic applications of the chemical compound this compound.

While the foundational components of the molecule—a pyridine ring, a methylamino group, and a methanol (B129727) substituent—suggest potential for chelation and coordination to metal centers, there is no published research to substantiate this. The pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen atoms theoretically present potential donor sites for metal binding. However, without experimental data, any discussion of its coordination modes, the geometry of potential complexes, or their electronic properties would be purely speculative.

Similarly, the absence of any studies on the application of its metal complexes in catalysis means that no information is available on its efficacy in reactions such as cross-coupling or asymmetric synthesis.

Therefore, it is not possible to provide an article on the "Coordination Chemistry and Ligand Design Principles with this compound" as requested, due to the lack of available scientific information on this specific compound. The scientific community has not, to date, published any findings on the topics outlined in the query.

Coordination Chemistry and Ligand Design Principles with 5 Methylamino Pyridin 2 Yl Methanol

Application of Metal Complexes of (5-(Methylamino)pyridin-2-yl)methanol in Catalysis

Heterogeneous Catalytic Frameworks

The incorporation of functionalized organic ligands into solid supports is a cornerstone of heterogeneous catalysis, offering advantages such as catalyst recyclability and stability. Metal-Organic Frameworks (MOFs) are a prominent class of such materials, constructed from metal ions or clusters linked by organic ligands. nih.gov The bifunctional nature of this compound makes it a promising candidate for a building block in MOF synthesis.

The pyridine (B92270) and methanol (B129727) moieties can coordinate to metal centers to form the extended network structure of a MOF. The methylamino group could either be directly involved in the framework coordination or remain as a pendant functional group within the pores of the MOF. nih.gov Such functionalized pores are highly desirable for applications in catalysis, as they can provide active sites for chemical reactions. For example, pyridine-functionalized MOFs have been investigated for various catalytic applications. acs.orgrsc.org

Furthermore, the amenability of MOFs to post-synthetic modification allows for the chemical alteration of the framework after its initial synthesis. nih.gov If the methylamino group of the this compound ligand is not involved in the primary framework construction, it could be subsequently modified to introduce other functional groups, thereby tuning the catalytic properties of the material. The versatility of pyridine-based ligands in forming diverse MOF structures with metals like copper, zinc, and cadmium has been well-documented. rsc.org

Supramolecular Architectures and Self-Assembly Driven by Metal-Ligand Interactions

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. The coordination of pyridine-based ligands to transition metals is a powerful tool for the self-assembly of complex supramolecular architectures such as macrocycles, catenanes, and cages. oup.comscilit.com

The directional nature of the coordination bonds involving the pyridine nitrogen of this compound can be exploited to guide the assembly of discrete, high-symmetry structures. For instance, the combination of linear or bent pyridine-based ligands with transition metals that have specific coordination geometries (e.g., square planar Pd(II)) can lead to the predictable formation of molecular squares or other polygons. oup.com

The potential for this compound to form intricate supramolecular structures through a combination of metal coordination and hydrogen bonding opens up possibilities for the design of functional materials with applications in molecular recognition, encapsulation, and catalysis.

Strategic Derivatization and Advanced Functionalization of 5 Methylamino Pyridin 2 Yl Methanol

Regioselective Chemical Modifications of the Hydroxyl Group

The primary alcohol functionality of (5-(Methylamino)pyridin-2-yl)methanol serves as a prime site for chemical elaboration, enabling the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

Esterification and Etherification Reactions for Enhanced Functionality

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a variety of acylating agents. Standard procedures often involve the use of an acid chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. For instance, reaction with benzoyl chloride in pyridine would yield the corresponding benzoate (B1203000) ester. researchgate.net Similarly, acetic anhydride can be employed, often with a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), to afford the acetate (B1210297) ester. cetjournal.itresearchgate.net These reactions are typically high-yielding and allow for the introduction of a wide range of ester moieties, thereby altering properties like lipophilicity and metabolic stability.

Etherification: The synthesis of ethers from this compound can be achieved through several methods. A common approach is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, followed by reaction with an alkyl halide. Alternatively, copper-catalyzed etherification of C-H bonds presents a modern approach that could potentially be adapted.

Reaction TypeReagentProduct Type
EsterificationAcid Chloride (e.g., Benzoyl chloride)Aryl Ester
EsterificationAcid Anhydride (e.g., Acetic anhydride)Alkyl Ester
EtherificationAlkyl Halide (e.g., Methyl iodide) + BaseAlkyl Ether

Derivatization to Advanced Aldehyde and Carboxylic Acid Precursors

The primary alcohol can be oxidized to furnish the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further functionalization, such as reductive amination or amide bond formation. The choice of oxidant and reaction conditions determines the extent of oxidation.

Oxidation to Aldehyde: Selective oxidation to the aldehyde, 5-(Methylamino)picolinaldehyde, can be accomplished using mild oxidizing agents to prevent overoxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are commonly employed for the oxidation of pyridyl methanols.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, 5-(Methylamino)picolinic acid. Potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are effective for this transformation.

Oxidation ProductOxidizing Agent
AldehydeManganese Dioxide (MnO₂)
AldehydePyridinium Chlorochromate (PCC)
Carboxylic AcidPotassium Permanganate (KMnO₄)
Carboxylic AcidChromium Trioxide (CrO₃)

Functional Group Interconversions and Modifications at the Methylamino Site

The secondary amine of the methylamino group offers another key site for introducing structural diversity and modulating the electronic properties of the pyridine ring.

Amidation and Sulfonylation for Structural Diversification

Amidation: The methylamino group can undergo acylation with acid chlorides or anhydrides to form the corresponding N-methylamides. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Sulfonylation: Reaction of the methylamino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine, yields the corresponding sulfonamide. researchgate.netcore.ac.uk This functionalization is often used to introduce a robust and electron-withdrawing group, which can influence the molecule's biological activity and chemical reactivity. For instance, N-sulfonylation of various amines has been efficiently achieved using p-TsCl under sonic conditions. researchgate.netcore.ac.uk

N-Alkylation and Quaternization Strategies

N-Alkylation: The secondary amine can be further alkylated to a tertiary amine using alkyl halides. The reaction of aminopyridines with alkylating agents can proceed under various conditions, sometimes employing a base to deprotonate the amine, thereby increasing its nucleophilicity. nih.govresearchgate.net

Quaternization: Treatment of the methylamino nitrogen with an excess of a reactive alkylating agent, such as methyl iodide, can lead to the formation of a quaternary ammonium (B1175870) salt. nih.govdtic.milresearchgate.net However, the pyridine nitrogen is generally more nucleophilic and more susceptible to quaternization. Selective quaternization of the exocyclic nitrogen would likely require prior protection of the pyridine nitrogen. The quaternization of pyridines with methyl iodide is a well-established reaction, often proceeding readily in solvents like acetone (B3395972) or ethanol. rsc.org

Site-Specific Substitutions and Ring Functionalization of the Pyridine Nucleus

The pyridine ring of this compound is an electron-rich system due to the presence of the amino group, which directs electrophilic substitution primarily to the positions ortho and para to it.

Electrophilic Aromatic Substitution:

Halogenation: Bromination of aminopyridines typically occurs at the positions activated by the amino group. For 3-aminopyridines, bromination often yields a mixture of 2-bromo and 2,6-dibromo derivatives. rsc.org For the target molecule, bromination would be expected to occur at the C4 or C6 positions. Reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are commonly used for the bromination of pyridine derivatives. google.comnih.gov

Nitration: The nitration of aminopyridines requires careful control of reaction conditions to avoid the formation of nitramines and to achieve regioselective substitution on the ring. sapub.org Typically, a mixture of nitric and sulfuric acid is used. For 2-aminopyridine (B139424), nitration can yield 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. sapub.orggoogle.comchemicalbook.com Given the directing effects of the substituents in the target molecule, nitration is likely to occur at the C4 or C6 position.

Directed Ortho-Metalation (DoM): For highly regioselective functionalization, directed ortho-metalation is a powerful strategy. This involves the protection of the amino and/or hydroxyl groups with a directing group, followed by deprotonation at an adjacent position with a strong base like n-butyllithium. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce substituents at a specific position. For example, a protected derivative of this compound could be lithiated at the C6 position. nih.gov

Reaction TypeReagent(s)Expected Position of Substitution
BrominationN-Bromosuccinimide (NBS)C4 or C6
NitrationHNO₃ / H₂SO₄C4 or C6
Directed Metalationn-BuLi (on protected derivative)C6

Advanced Spectroscopic and Diffraction Methodologies for the Structural Elucidation of 5 Methylamino Pyridin 2 Yl Methanol and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of (5-(Methylamino)pyridin-2-yl)methanol would provide crucial information about the number of different types of protons and their neighboring environments. The aromatic region would display signals for the three protons on the pyridine (B92270) ring. The proton at position 6, being adjacent to the nitrogen atom, is expected to appear at the most downfield chemical shift. The protons at positions 3 and 4 would appear at intermediate chemical shifts, with their splitting patterns revealing their coupling to each other. The methyl group of the methylamino substituent would appear as a singlet, and the methylene (B1212753) protons of the methanol (B129727) group would also likely be a singlet, though it could show coupling to the hydroxyl proton under certain conditions. The amino and hydroxyl protons would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts would be indicative of their electronic environments. The carbon atom attached to the electronegative nitrogen in the pyridine ring (C2 and C6) would be deshielded and appear at a lower field. The carbon of the methanol group would be in the typical range for an alcohol-bearing carbon, while the methyl carbon of the methylamino group would be found at a higher field.

Hypothetical ¹H and ¹³C NMR data for this compound based on analogous compounds are presented in the table below.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
H3~6.5-7.0 (d)-
H4~7.0-7.5 (dd)-
H6~8.0-8.5 (d)-
CH₂OH~4.5-5.0 (s)~60-65
OHVariable (br s)-
NHCH₃Variable (br s)-
NHCH₃~2.8-3.2 (s)~30-35
C2-~155-160
C3-~110-115
C4-~135-140
C5-~145-150
C6-~140-145

Note: 'd' denotes a doublet, 'dd' a doublet of doublebts, 's' a singlet, and 'br s' a broad singlet. The chemical shifts are approximate and can vary based on solvent and other experimental conditions.

To definitively assign the proton and carbon signals and to understand the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H3-H4 and H4-H6), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be useful for determining the preferred conformation of the molecule, for example, the orientation of the methanol group relative to the pyridine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3200-3600 cm⁻¹), the N-H stretch of the secondary amine (a sharper band around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and the methyl/methylene groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-O and C-N stretching vibrations (in the 1000-1300 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum.

Key expected vibrational frequencies for this compound are summarized in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
N-H (amine)Stretching3300-3500 (sharp)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=C, C=N (pyridine)Stretching1400-1600
C-O (alcohol)Stretching1000-1200
C-N (amine)Stretching1250-1350

High-Resolution Mass Spectrometry and Fragmentation Pathway Investigations

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure.

For this compound, the molecular ion peak [M]⁺ would be observed, and its high-resolution mass would confirm the molecular formula C₇H₁₀N₂O. Common fragmentation pathways for similar compounds often involve the loss of small, stable molecules or radicals. For instance, the loss of the hydroxyl group or the entire hydroxymethyl group could be expected. Cleavage of the methyl group from the amine is another plausible fragmentation. The fragmentation of the pyridine ring itself can also occur, leading to characteristic smaller fragments. rsc.org

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined with high accuracy.

While a crystal structure for this compound is not publicly available, analysis of a closely related derivative can provide insight into the expected solid-state structure. For instance, the crystal structure of a similar pyridine derivative would reveal bond lengths, bond angles, and torsion angles, providing a definitive confirmation of the molecular geometry. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.

The table below presents example crystallographic data for a related pyridine derivative to illustrate the type of information obtained from an X-ray diffraction study.

Parameter Example Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)15.678
β (°)98.76
Volume (ų)850.1
Z4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.

The pyridine ring in this compound is the primary chromophore. Pyridine itself exhibits π → π* and n → π* transitions. libretexts.org The presence of the electron-donating methylamino and methanol substituents is expected to cause a bathochromic (red) shift in the λ_max values compared to unsubstituted pyridine. The solvent can also influence the positions of these absorption bands. orientjchem.orgaip.org

Expected UV-Vis absorption data for this compound in a non-polar solvent are presented below.

Transition Expected λ_max (nm)
π → π~250-280
n → π~300-340

Computational Chemistry and Theoretical Modeling of 5 Methylamino Pyridin 2 Yl Methanol

Quantum Mechanical Studies of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the distribution of electrons and predict regions of reactivity, offering a foundational understanding of the molecule's chemical behavior.

Density Functional Theory (DFT) is a robust computational method for predicting the three-dimensional structure and energetic properties of molecules. For (5-(Methylamino)pyridin-2-yl)methanol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its optimized geometry.

Based on studies of similar aminopyridine and pyridinylmethanol derivatives, the geometry of the pyridine (B92270) ring is expected to be largely planar. ijret.orgresearchgate.net The introduction of the methylamino and methanol (B129727) substituents will cause minor distortions in the ring's bond angles and lengths compared to unsubstituted pyridine. For instance, the C-N bonds of the amino group are expected to have lengths indicative of partial double bond character due to resonance with the pyridine ring.

A study on various aminopyridines calculated bond angles that were slightly lower than experimental values. For 2-aminopyridine (B139424), the exo bond angles N1-C2-N7 and C3-C2-N7 were calculated to be 116.27° and 121.24°, respectively. ijret.org Similar calculations for 6-arylated-pyridin-3-yl methanol derivatives also showed good agreement between DFT-calculated and experimental structural parameters. researchgate.net

Table 1: Predicted Geometrical Parameters for an Analogous Aminopyridine (2-aminopyridine) using DFT (Note: Data is for a related compound and serves as an illustrative example.)

ParameterBond/AngleCalculated Value (B3LYP/6-311G++)
Bond LengthC2-N71.37 Å
Bond AngleN1-C2-N7116.27°
Bond AngleC3-C2-N7121.24°
Data sourced from a computational study on aminopyridines. ijret.org

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. ijret.org

In computational studies of aminopyridines, the HOMO is typically located over the pyridine ring, while the LUMO is situated on the amino groups. ijret.org This suggests that intramolecular charge transfer can occur from the pyridine ring to the amino group. For this compound, it is anticipated that the HOMO will be delocalized over the electron-rich pyridine ring and the methylamino group, while the LUMO will be distributed across the pyridine ring, particularly at the carbon atoms adjacent to the nitrogen atom.

A low HOMO-LUMO energy gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability. ijret.org Studies on aminopyridines have shown these energy gaps to be relatively low, suggesting they are chemically reactive molecules. ijret.org For instance, the HOMO-LUMO energy gap for 2-aminopyridine was computed to be -0.2624 eV at the DFT level. ijret.org

Table 2: Frontier Molecular Orbital Energies for Analogous Aminopyridines (Note: Data is for related compounds and serves as an illustrative example.)

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
2-Aminopyridine-0.2624Not specified-0.2624
3-Aminopyridine-0.1915Not specified-0.1915
4-Aminopyridine-0.2723Not specified-0.2723
Data sourced from a computational study on aminopyridines. ijret.org

The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting reactivity. It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the pyridine nitrogen atom and the oxygen atom of the methanol group, making them sites for hydrogen bonding and electrophilic interaction. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of the methylamino and methanol substituents allows for multiple possible conformations for this compound. Conformational analysis involves systematically exploring the potential energy surface by rotating the single bonds to identify the most stable (lowest energy) conformers and the energy barriers between them.

Molecular Dynamics Simulations for Solvation Effects and Dynamic Behavior

Given the presence of the polar methylamino and methanol groups, as well as the pyridine nitrogen, this compound is expected to be reasonably soluble in polar solvents. MD simulations would likely show the formation of a structured solvation shell around the molecule, with solvent molecules forming hydrogen bonds with the N and O atoms of the solute. The dynamics of these hydrogen bonds, including their formation and breaking over time, would be a key aspect of the simulation. The non-polar parts of the molecule, such as the pyridine ring's C-H bonds and the methyl group, would exhibit weaker interactions with a polar solvent.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic signatures of a molecule, which can be invaluable for its identification and characterization.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become increasingly accurate. For this compound, DFT calculations using methods like GIAO (Gauge-Including Atomic Orbital) can predict the 1H and 13C chemical shifts. The predicted spectra would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene (B1212753) protons of the methanol group, and the methyl protons of the amino group. The chemical shifts of the pyridine ring protons and carbons would be influenced by the electron-donating nature of the methylamino group and the electron-withdrawing nature of the methanol group. There are established methods for estimating the chemical shifts of substituted pyridines based on substituent chemical shifts (SCS). stenutz.eu

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally and correlated with experimental Infrared (IR) spectra. For the title compound, characteristic vibrational modes would include the O-H stretch of the methanol group, the N-H stretch of the amino group, C-H stretches of the aromatic ring and methyl/methylene groups, and various C-N and C-O stretching and bending modes. A recent study on 6-arylated-pyridin-3-yl methanol derivatives demonstrated a good correlation between experimental and DFT-calculated vibrational frequencies. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net The calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which for a molecule like this compound would likely be π → π* and n → π* transitions associated with the pyridine ring and the heteroatoms.

Table 3: Comparison of Experimental and Theoretically Predicted UV-Vis Data for an Analogous Pyridine Derivative (Note: Data is for a related compound and serves as an illustrative example.)

CompoundSolventExperimental λmax (nm)Theoretical λmax (nm) (TD-DFT)
(6-([biphenyl]-4-yl)3-pyridinyl)methanolMethanol284291
Data sourced from a computational study on 6-arylated-pyridin-3-yl methanol derivatives. researchgate.net

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, crucially, transition states. For this compound, computational studies could be used to investigate a variety of potential reactions, such as its synthesis, metabolic transformations, or further functionalization.

For example, if the compound were to undergo oxidation of the methanol group to an aldehyde, computational methods could be used to model the reaction pathway with a given oxidizing agent. This would involve locating the transition state structure for the rate-determining step and calculating the activation energy, which provides information about the reaction rate. Similarly, reactions at the amino group, such as acylation or alkylation, could be modeled to understand the relative reactivity of the nitrogen atom and the influence of the rest of the molecule on the reaction energetics. While specific studies on this molecule are lacking, the general application of these computational techniques is well-established for a wide range of organic and biological reactions.

Emerging Applications of 5 Methylamino Pyridin 2 Yl Methanol in Advanced Chemical Systems

Role as a Key Building Block in Multi-Step Organic Synthesis

In multi-step organic synthesis, the strategic use of bifunctional or polyfunctional building blocks is crucial for the efficient construction of complex molecular architectures. Compounds like (5-(Methylamino)pyridin-2-yl)methanol, which contain multiple reactive sites, can serve as versatile synthons. The hydroxyl and amino groups can be selectively protected and reacted, allowing for the sequential introduction of new functionalities.

Despite this potential, a comprehensive search of chemical literature and synthesis databases does not yield specific examples of this compound being used as a key intermediate in the documented multi-step synthesis of more complex target molecules. While syntheses of related pyridyl-methanol and amino-pyridine derivatives are common in medicinal chemistry and materials science, the specific utility of this compound as a building block remains an underexplored area in published research.

Development of Advanced Materials (e.g., Metal-Organic Frameworks, Functional Coatings)

The development of advanced materials relies on the design of molecular components that can self-assemble or be polymerized to form structures with desired properties. The functional groups on this compound make it a candidate for such applications.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. The pyridine (B92270) nitrogen and the methanol (B129727) oxygen of this compound are potential coordination sites for metal ions, making the molecule a candidate as a linker in MOF synthesis. Some chemical suppliers categorize it as a potential MOF ligand. However, at present, there are no specific, published studies detailing the synthesis and characterization of a Metal-Organic Framework utilizing this compound as an organic linker.

Functional Coatings: The hydroxyl group in the molecule could be used to graft it onto surfaces to create functional coatings, potentially altering surface properties like wettability or providing sites for further chemical reactions. The amine group could also be leveraged for this purpose. As with MOFs, dedicated research on the use of this specific compound in the development of functional coatings has not been found in the existing literature.

Analytical Reagent Development and Chemo/Biosensor Design

Chemosensors are molecules designed to signal the presence of a specific analyte through a measurable change, such as in color or fluorescence. The pyridine ring system is a common component in fluorescent sensors, and the amino and hydroxyl groups could be modified to introduce specific binding sites for target analytes. For example, these groups could be functionalized to create a binding pocket for metal ions, anions, or small organic molecules, with the pyridine core acting as part of the signaling unit.

A review of the literature on analytical reagents and chemosensors did not identify any published designs where this compound serves as the core structure or a key component of a sensor. The development of sensors based on this scaffold is a potential area for future investigation.

Supramolecular Recognition and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The functional groups of this compound—the hydrogen-bond-donating and accepting amine and alcohol groups, and the aromatic pyridine ring—make it a theoretically attractive candidate for studies in molecular recognition and the formation of host-guest complexes. It could potentially act as a guest molecule, fitting into the cavity of a larger host molecule, or participate in the self-assembly of larger supramolecular structures.

Currently, there is a lack of specific research in the scientific literature detailing the involvement of this compound in supramolecular recognition or as a component in host-guest systems.

Molecular Probes for in vitro Chemical and Catalytic Studies

Molecular probes are used to investigate biological systems or chemical reactions at the molecular level. The structural features of this compound could allow it to be developed into a probe. For instance, it could be designed to bind to a catalytic active site, with its spectroscopic properties changing upon binding or a subsequent reaction. The pyridine and amine nitrogens could interact with metal centers in metalloenzymes or synthetic catalysts, potentially allowing for the study of catalytic mechanisms.

However, an extensive search of current research reveals no instances of this compound being employed as a molecular probe for in vitro chemical or catalytic studies. Its application in this field remains a hypothetical possibility pending future research.

Future Research Trajectories and Unanswered Questions Regarding 5 Methylamino Pyridin 2 Yl Methanol

Prospective Synthetic Strategies and Green Chemistry Approaches

The future synthesis of (5-(Methylamino)pyridin-2-yl)methanol and its derivatives is likely to be guided by the principles of green chemistry, aiming to enhance efficiency while minimizing environmental impact. Current synthetic routes for similar pyridine (B92270) derivatives often rely on multi-step processes that may involve harsh reagents or generate significant waste. Future research could focus on developing more sustainable and atom-economical pathways.

Key Research Objectives:

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation could dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of various nitrogen heterocycles, suggesting its potential applicability here. mdpi.com

Solvent-Free and Mechanochemical Methods: Exploring solvent-free reaction conditions or mechanochemical grinding procedures presents an opportunity to eliminate the use of volatile and often hazardous organic solvents, aligning with key green chemistry goals. mdpi.com

Catalytic C-H Activation: A forward-looking approach would involve the direct functionalization of pyridine precursors through C-H activation, bypassing the need for pre-functionalized starting materials and thus shortening the synthetic sequence.

A significant unanswered question is whether a one-pot synthesis from simple, commercially available precursors can be developed, which would be a major step towards making this compound and its analogues more accessible for broader research.

Uncharted Reactivity Landscapes and Novel Reaction Discoveries

The unique combination of a nucleophilic secondary amine, a versatile pyridine ring, and a primary alcohol functional group in this compound suggests a wide range of unexplored reactivity. Future studies should aim to map this landscape to uncover novel transformations.

Potential Areas of Exploration:

Intramolecular Cyclizations: The proximity of the methanol (B129727) and methylamino groups could enable novel intramolecular cyclization reactions to form fused heterocyclic systems, which are valuable scaffolds in medicinal chemistry.

Coordination Chemistry: The pyridine nitrogen and the secondary amine can act as bidentate ligands for various metal centers. Exploring the coordination chemistry of this molecule could lead to new catalysts or functional materials.

Derivatization for Structure-Activity Relationship (SAR) Studies: The alcohol and amine groups serve as ideal handles for derivatization. Systematic modification of these sites would allow for the exploration of SAR, particularly if the compound is identified as a hit in biological screening. For instance, related pyridine methanol derivatives have been investigated as selective antagonists for transient receptor potential vanilloid 3 (TRPV3). nih.gov

A central question is how the electronic interplay between the electron-donating methylamino group and the electron-withdrawing pyridine ring influences the reactivity of the methanol moiety and the N-H bond.

Expansion into Bioinorganic and Bioinspired Catalysis

Learning from nature offers a powerful paradigm for catalyst design. nih.gov Enzymes that metabolize methanol, for instance, utilize metal centers coordinated by amino acid residues to achieve remarkable efficiency. nih.govresearchgate.net The structure of this compound, reminiscent of a functionalized amino acid, makes it an intriguing candidate for bioinspired catalysis.

Future Research Directions:

Ligand Development for Catalysis: The compound could serve as a scaffold for developing ligands that mimic the active sites of metalloenzymes. For example, the coordination of copper or zinc to the pyridine and amine nitrogens could create environments suitable for oxidation or hydrolysis reactions, inspired by enzymes like particulate methane (B114726) monooxygenase (pMMO). berkeley.edu

Bioinspired Methanol Activation: Research has shown that combinations of a Brønsted acid and a Lewis acid like Zn(OTf)₂ can catalytically activate the C-O bond of methanol, inspired by methyltransferase enzymes. nih.govresearchgate.net Future work could explore whether metal complexes of this compound can facilitate similar transformations.

Asymmetric Catalysis: Chiral versions of this compound could be synthesized and employed as ligands in asymmetric catalysis, a field where amino alcohol scaffolds are of fundamental importance. The binding effects seen in aldolases, which utilize arginine residues, could inspire the design of organocatalysts based on this molecule's structure. nih.gov

A key unanswered question is whether metal complexes incorporating this ligand can catalyze challenging transformations, such as the selective oxidation of methane to methanol, with high selectivity and activity. berkeley.edu

Integration into Emerging Technologies (e.g., optoelectronics, energy storage)

The translation of fundamental chemical discoveries into practical applications is a critical goal. The unique electronic and structural features of functionalized pyridines suggest that this compound could find roles in various emerging technologies.

Prospective Applications:

Energy Storage: Methanol is considered a promising liquid carrier for ultra-long-duration energy storage, particularly where geological storage of hydrogen is not feasible. nworbmot.orgnworbmot.org Research could investigate whether derivatives of this compound offer advantages in terms of energy density, stability, or handling as part of a chemical energy cycle. nworbmot.orgnworbmot.org

Optoelectronic Materials: Pyridine-based compounds are widely used in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic properties and thermal stability. Future work could explore the synthesis of polymers or metal complexes from this molecule to assess their photophysical properties, such as fluorescence and phosphorescence.

Supramolecular Chemistry: The hydrogen bond donor (N-H, O-H) and acceptor (N-pyridine) sites on the molecule make it an excellent building block for creating complex supramolecular assemblies through self-assembly, potentially leading to new functional materials. nih.gov

A major unknown is whether the specific substitution pattern of this molecule can lead to materials with superior performance in applications like energy storage or organic electronics compared to existing pyridine-based systems.

Advanced Computational Methodologies and Predictive Modeling

In modern chemical research, computational modeling is an indispensable tool for accelerating discovery and deepening understanding. Applying advanced computational methods to this compound can guide experimental efforts and uncover properties that are difficult to measure.

Computational Research Avenues:

DFT Calculations: Density Functional Theory (DFT) can be used to predict the geometric and electronic structure of the molecule, its metal complexes, and transition states for its reactions. This can provide mechanistic insights into its reactivity and catalytic potential. researchgate.net

Predictive Modeling of Properties: Data-driven approaches, such as neural networks and machine learning, have been used to predict by-product formation in industrial methanol synthesis. sci-hub.seresearchgate.net Similar models could be developed to predict the physical properties, reactivity, and even synthetic accessibility of new derivatives of this compound.

Virtual Screening: If a particular biological or material property is targeted, computational docking or virtual screening of a library of virtual derivatives of this compound could identify the most promising candidates for synthesis, saving considerable time and resources.

A fundamental question that modeling can help answer is how modifications to the molecular structure will tune its electronic, catalytic, and physical properties, thereby enabling the rational design of new functional molecules.

Due to the limited availability of specific experimental data for this compound concerning the outlined future research areas, the generation of interactive data tables with research findings is not currently possible. The table below lists the chemical compounds mentioned throughout this article.

Q & A

Q. Advanced

  • Experimental Validation : Perform shake-flask assays using octanol/water partitioning, followed by HPLC quantification .
  • Computational Adjustments : Calibrate algorithms (e.g., Open Babel) using experimental data from structurally analogous compounds (e.g., pyridine derivatives with LogP ~2–4) .

What stability considerations apply during storage?

Q. Basic

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the hydroxymethyl group .
  • Short-Term Stability : Stable in ethanol or DMSO at 4°C for ≤7 days .

What crystallographic challenges arise, and how can SHELX software assist?

Q. Advanced

  • Challenges : Poor crystal quality due to flexible hydroxymethyl group; twinning in polar solvents.
  • Solution : Use SHELXL for structure refinement with high-resolution data. Key steps:
    • Data Collection : λ = 0.71073 Å (Mo-Kα radiation).
    • Hydrogen Placement : Geometrically position H atoms with riding models (C–H = 0.93–0.97 Å) .

How to design pharmacological studies for antimicrobial activity?

Q. Advanced

  • Assay Design : Use agar well diffusion (1 mg/mL) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Compare zones of inhibition to positive controls (e.g., ciprofloxacin) .
  • SAR Analysis : Modify substituents (e.g., fluoroaryl groups) to enhance activity. For example, electron-withdrawing groups may improve membrane penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.